![molecular formula C7H5IN2S B1508426 7-Iodobenzo[D]thiazol-6-amine CAS No. 914366-54-4](/img/structure/B1508426.png)

7-Iodobenzo[D]thiazol-6-amine

Descripción general

Descripción

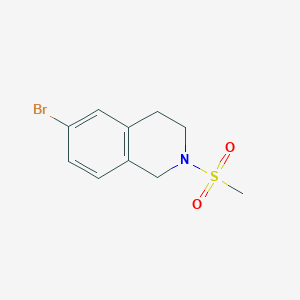

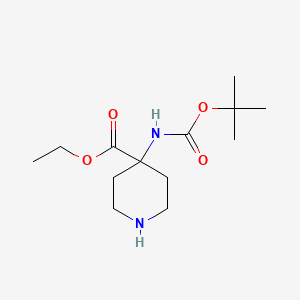

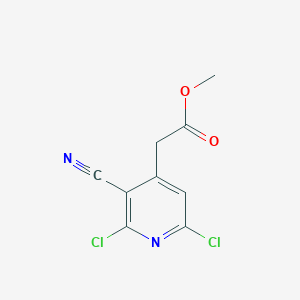

7-Iodobenzo[D]thiazol-6-amine is a chemical compound with the molecular formula C7H5IN2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 7-Iodobenzo[D]thiazol-6-amine consists of a thiazole ring attached to an iodine atom and an amine group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

7-Iodobenzo[D]thiazol-6-amine has a molecular weight of 276.10 . The compound is likely to be a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Understanding Non-Covalent Interactions

Studies focusing on non-covalent interactions have shed light on the binding mechanisms of compounds related to 7-Iodobenzo[D]thiazol-6-amine. For instance, research on 6-bromobenzo[d]thiazol-2-amine, a compound structurally similar to 7-Iodobenzo[D]thiazol-6-amine, has provided insights into its interactions with carboxylic acid derivatives. This understanding is crucial for developing new materials and drugs that rely on specific molecular interactions (Jin et al., 2012).

Synthesis of Tetrahydrobenzo[b]azepines

7-Iodobenzo[D]thiazol-6-amine and related compounds play a vital role in the synthesis of bioactive compounds like Tetrahydrobenzo[b]azepines (THBAs). These compounds have been synthesized using palladium/norbornene (Pd/NBE) cooperative catalysis, demonstrating the versatility and importance of 7-Iodobenzo[D]thiazol-6-amine derivatives in pharmaceutical chemistry (Liu, Wang, & Dong, 2021).

Anti-Cancer Activity

7-Iodobenzo[D]thiazol-6-amine derivatives have shown promising anti-cancer activity. Studies on isoxazole derivatives of related compounds have demonstrated cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Kumbhare et al., 2014).

Chalcogen Bonding in Catalysis

The study of chalcogen bonding in compounds like 7-Iodobenzo[D]thiazol-6-amine is significant for understanding catalysis. Research on related complexes has revealed how energy differences between chalcogen bonds can influence the stability and reactivity of catalysts, which is fundamental for designing more efficient catalytic systems (Mikherdov et al., 2016).

Insecticidal Activity

Derivatives of 7-Iodobenzo[D]thiazol-6-amine have been explored for their insecticidal properties. For example, compounds synthesized from related benzothiazole derivatives have shown effective insecticidal activity, which could lead to the development of new pest control agents (Luo Xian, 2011).

Solid-Phase Synthesis

7-Iodobenzo[D]thiazol-6-amine related compounds have been synthesized using novel solid-phase methodologies. This approach is significant for the pharmaceutical industry as it allows for more efficient and diverse drug development (Kim et al., 2013).

Antibacterial Dyes

Compounds related to 7-Iodobenzo[D]thiazol-6-amine have been used in the synthesis of reactive dyes with antibacterial properties. These dyes are applied to fabrics, providing them with antibacterial characteristics, which is useful in various applications including healthcare (Mohamed et al., 2018).

Corrosion Inhibition

Thiazole derivatives, related to 7-Iodobenzo[D]thiazol-6-amine, have been studied for their corrosion inhibition properties. These compounds can prevent corrosion of metals like iron, which is crucial in industries such as construction and manufacturing (Kaya et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

7-iodo-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYYTJMZHGBKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)I)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731442 | |

| Record name | 7-Iodo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodobenzo[D]thiazol-6-amine | |

CAS RN |

914366-54-4 | |

| Record name | 7-Iodo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)

![3-[(tetrahydro-2H-pyran-4-yl)oxy]Benzenamine](/img/structure/B1508378.png)